1-(2-Ethylphenyl)piperidin-2-one
Description
1-(2-Ethylphenyl)piperidin-2-one is a heterocyclic compound featuring a piperidin-2-one core substituted at the nitrogen atom with a 2-ethylphenyl group. The ortho-ethyl substitution on the phenyl ring introduces steric and electronic effects that differentiate it from para-substituted analogs, influencing its physicochemical properties and interactions with biological targets.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-(2-ethylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-11-7-3-4-8-12(11)14-10-6-5-9-13(14)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
InChI Key |
MGLRTNRFSXNHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethylphenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylphenylamine with a suitable carbonyl compound in the presence of a catalyst can lead to the formation of the desired piperidinone. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method includes the use of palladium-catalyzed hydrogenation reactions, where the precursor compounds are subjected to hydrogen gas in the presence of a palladium catalyst. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions where the ethyl group or the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Ethylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidinone derivatives are known to interact with neurotransmitter receptors in the CNS, leading to analgesic or sedative effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs of 1-(2-Ethylphenyl)piperidin-2-one include derivatives with varying substituents on the phenyl ring or modifications to the piperidinone core. Below is a comparative analysis:
Table 1: Comparison of this compound with Para-Substituted Derivatives
*Calculated based on molecular formula C₁₃H₁₇NO.
Key Observations:
- Ortho vs.
- Halogenated Derivatives : Para-halogenated derivatives (e.g., 4-iodo, 4-bromo) exhibit higher molecular weights and boiling points due to halogen electronegativity and polarizability .
- Electron-Withdrawing Groups : The 4-nitro derivative’s nitro group enhances electrophilicity, making it useful in reactions requiring electron-deficient aromatic systems .
Biological Activity
1-(2-Ethylphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by an ethylphenyl substituent at the 1-position and a carbonyl group at the 2-position. This structure is crucial for its biological activity, influencing its interactions with various molecular targets.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Studies suggest that it may inhibit bacterial growth by disrupting membrane integrity and interfering with metabolic processes .
- Anticancer Properties : Investigations into the anticancer effects of this compound reveal its ability to induce apoptosis in cancer cells. Mechanistic studies indicate that it may act through the modulation of cell signaling pathways associated with cell survival and proliferation .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to influence neurotransmitter uptake and modulate ion channel activity, which could be beneficial in treating conditions like Parkinson's disease .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase and urease. This inhibition is linked to its potential therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections .
- Receptor Interaction : It may also interact with G-protein-coupled receptors (GPCRs) and other neurotransmitter transporters, influencing neurotransmission and cellular signaling pathways .
Research Findings and Case Studies
Several studies have highlighted the biological activity spectrum of piperidine derivatives, including this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
